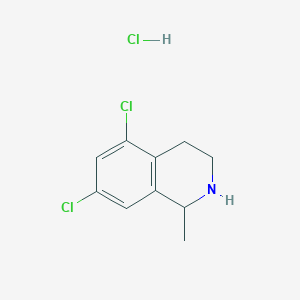

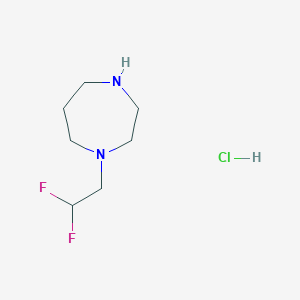

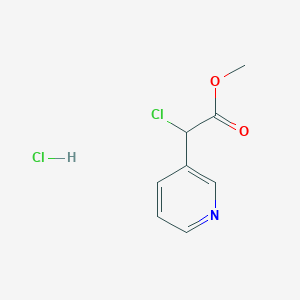

![molecular formula C14H17ClFNO B1445778 (8-Azabicyclo[3.2.1]octan-3-yl)(4-Fluorphenyl)methanonhydrochlorid CAS No. 1864060-46-7](/img/structure/B1445778.png)

(8-Azabicyclo[3.2.1]octan-3-yl)(4-Fluorphenyl)methanonhydrochlorid

Übersicht

Beschreibung

“(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H17ClFNO . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride” is 269.74 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Medizinische Synthese

Tropanalkaloide, die strukturell mit der Verbindung verwandt sind, werden bei der Synthese verschiedener medizinischer Verbindungen verwendet, darunter Gegenmittel, Anästhetika, Antiemetika, Medikamente gegen Reisekrankheit und Spasmolytika .

Biotechnologische Forschung

Die Forschung konzentrierte sich auf die Gestaltung des Tropanalkaloid-Signalwegs in Organismen, die diese noch nie zuvor produziert haben. Dies ermöglicht die Optimierung oder Modifikation von Schritten für bestimmte chemische Ergebnisse .

Pharmakologische Studien

Die bedeutende biologische Aktivität von Tropanalkaloiden hat umfangreiche Forschungsbemühungen angeregt, um ihre pharmakologischen Eigenschaften sowohl in der Wissenschaft als auch in der Industrie aufzuklären .

Anticholinergika

Tropanalkaloide sind bekannte Anticholinergika mit starker Aktivität, die zur Behandlung einer Vielzahl von Erkrankungen eingesetzt werden .

Toxikologische Studien

Diese Verbindungen wurden auch als Pflanzentoxine gemeldet, was zu Studien über ihre toxikologischen Wirkungen führte .

Biosyntheseforschung

Es gibt laufende Forschung zur Vielfalt und Biosynthese von Tropanalkaloiden, die entscheidend für das Verständnis ihrer Produktion und potenziellen Anwendungen ist .

Wirkmechanismus

Target of Action

The primary target of (8-Azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and ion channels, affecting neurotransmission in the central and peripheral nervous system .

Biochemical Pathways

The specific biochemical pathways affected by (8-Azabicyclo[32Tropane alkaloids, which share a similar 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways, particularly those involved in neurotransmission .

Result of Action

The specific molecular and cellular effects of (8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmission .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (8-Azabicyclo[32The action of similar compounds, such as tropane alkaloids, can be influenced by factors such as pH, temperature, and the presence of other substances .

Vorteile Und Einschränkungen Für Laborexperimente

The use of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in laboratory experiments has several advantages. First, it is a potent and selective agonist of the kappa opioid receptor, which makes it an ideal tool for studying the effects of kappa opioid receptor agonists. Second, it is relatively easy to synthesize and is commercially available. Finally, it is relatively stable and can be stored for long periods of time without significant degradation.

The use of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in laboratory experiments also has some limitations. First, its effects are limited to kappa opioid receptor activation, which means that it may not be suitable for studying the effects of other types of receptors. Second, it is not suitable for use in humans due to its potential for abuse and addiction. Finally, it is not suitable for use in long-term studies due to its short half-life.

Zukünftige Richtungen

The potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride in the study of pain, addiction, and depression is vast. Future research should focus on exploring its therapeutic potential in humans and elucidating the molecular mechanisms underlying its effects. Additionally, further research should be conducted to explore the potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride as a tool for studying the effects of other types of receptors, such as G-protein coupled receptors and ion channels. Finally, further research should be conducted to explore the potential of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride as a tool for studying the effects of drugs of abuse and the mechanisms of drug addiction.

Biochemische Analyse

Biochemical Properties

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride interacts with dopamine transporters, affecting dopamine reuptake and influencing dopaminergic signaling pathways .

Cellular Effects

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic and dopaminergic signaling by inhibiting acetylcholinesterase and dopamine transporters . This can lead to increased neurotransmitter levels in the synaptic cleft, affecting cell signaling pathways, gene expression, and cellular metabolism. In non-neuronal cells, the compound can influence cellular processes such as proliferation, differentiation, and apoptosis through its interactions with various signaling molecules .

Molecular Mechanism

At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound binds to dopamine transporters, inhibiting dopamine reuptake and increasing dopamine levels in the synaptic cleft . These interactions can lead to changes in gene expression and modulation of various signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to the compound can lead to sustained increases in neurotransmitter levels, which may result in adaptive changes in cellular function and signaling pathways . In vitro and in vivo studies have shown that the compound’s effects can persist for several hours to days, depending on the dosage and experimental conditions .

Dosage Effects in Animal Models

The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and improve memory by increasing cholinergic and dopaminergic signaling . At high doses, it can cause toxic effects such as seizures, neurotoxicity, and behavioral changes . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other drugs or compounds .

Transport and Distribution

The transport and distribution of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is distributed to various tissues, including the brain, liver, and kidneys . The localization and accumulation of the compound can be influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters .

Subcellular Localization

The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIVYKKJFOLVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

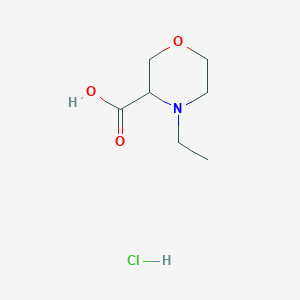

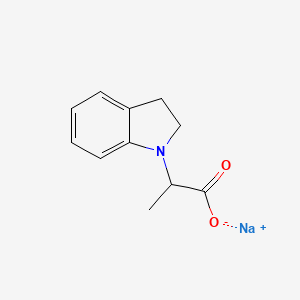

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)

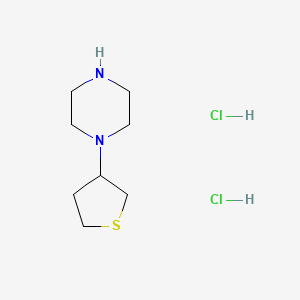

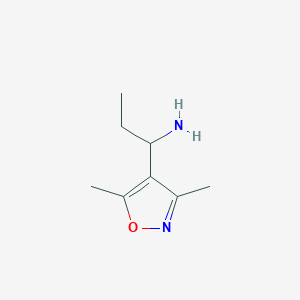

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

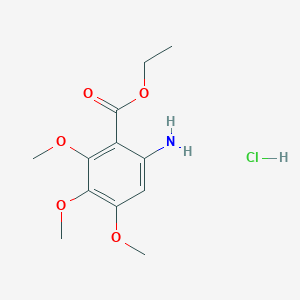

![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)